molecular formula C22H16Br2N2O3 B14924983 methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate CAS No. 1006340-60-8

methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B14924983
CAS No.: 1006340-60-8
M. Wt: 516.2 g/mol
InChI Key: UTHVEEBISOXVGW-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrazole ring, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The pyrazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate diketone. Finally, the bromophenyl groups are added through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl groups can be reduced to phenyl groups using hydrogenation.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.

    Substitution: Methyl 5-{[3,5-bis(substituted phenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.

Scientific Research Applications

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl groups can enhance binding affinity through halogen bonding interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
  • Methyl 5-{[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
  • Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Uniqueness

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in material science applications .

Biological Activity

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a synthetic organic compound notable for its complex structure, which includes a furan ring, a pyrazole moiety, and multiple bromophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C23H18Br2N2O3
  • Molecular Weight : Approximately 530.22 g/mol
  • Structural Features : The compound features a furan ring attached to a pyrazole, which is further substituted with bromophenyl groups.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The following findings summarize its biological activity:

  • Mechanism of Action : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, potentially modulating their activity. This interaction is hypothesized to involve hydrophobic contacts and hydrogen bonding with target proteins .
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against human glioblastoma and melanoma cells, with IC50 values indicating significant cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity:

  • Efficacy Against Bacteria : Preliminary studies have reported that the compound exhibits bacteriostatic effects against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties .
  • Fungal Activity : It has also demonstrated antifungal activity with MIC values ranging from 7.8 to 5.8 μg/mL against several fungal strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

Structural Feature Biological Impact
Bromophenyl SubstituentsEnhance reactivity and binding affinity to targets
Furan RingContributes to overall stability and solubility
Pyrazole MoietyInvolved in interactions with biological targets

Research Findings

A variety of studies have contributed to the understanding of the biological activities associated with this compound:

  • Anticancer Studies : Research published in peer-reviewed journals has highlighted the ability of this compound to induce apoptosis in cancer cells through various pathways .
  • Antimicrobial Studies : Investigations into the antimicrobial properties have shown that the presence of bromine atoms is essential for enhancing antibacterial activity .
  • Comparative Analyses : Similar compounds have been studied for their biological activities, providing insights into how structural variations influence efficacy. For instance, compounds with simpler structures often exhibit lower potency compared to this compound .

Properties

CAS No.

1006340-60-8

Molecular Formula

C22H16Br2N2O3

Molecular Weight

516.2 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H16Br2N2O3/c1-28-22(27)21-11-10-18(29-21)13-26-20(15-4-8-17(24)9-5-15)12-19(25-26)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3

InChI Key

UTHVEEBISOXVGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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